molecular formula C6H6FN B1664137 3-Fluoroaniline CAS No. 372-19-0

3-Fluoroaniline

Cat. No.: B1664137
CAS No.: 372-19-0
M. Wt: 111.12 g/mol
InChI Key: QZVQQUVWFIZUBQ-UHFFFAOYSA-N
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Description

3-Fluoroaniline (CAS 372-19-0) is a fluorinated aromatic amine with the molecular formula C₆H₆FN and a molecular weight of 111.12 g/mol. The fluorine atom at the meta position exerts an electron-withdrawing inductive effect, directing electrophilic substitution reactions to the para and ortho positions of the benzene ring . This compound is a key intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it is used in synthesizing oxazolidinone antibiotics , quinazoline-based kinase inhibitors , and conductive polymers . Analytical applications leverage its volatility and detectability, such as in β-alanyl aminopeptidase assays for detecting Pseudomonas aeruginosa in cystic fibrosis patients .

Preparation Methods

Chemical Properties and Structural Analysis

Physicochemical Characteristics

3-Fluoroaniline’s molecular structure features a fluorine atom at the meta position relative to the amine group, conferring distinct electronic and steric properties. Key physical parameters include:

  • Melting Point : -2°C
  • Boiling Point : 186.3°C at 760 mmHg
  • Solubility : Insoluble in water
  • LogP : 1.989, indicating moderate hydrophobicity
  • Flash Point : 77.2°C, classifying it as flammable

The compound’s low water solubility and volatility necessitate specialized handling protocols, as outlined in safety data sheets (SDS).

Synthesis Routes for this compound

Catalytic Reduction of 3-Fluoronitrobenzene

A direct route involves reducing 3-fluoronitrobenzene using hydrogen gas in the presence of a catalyst. This method, detailed in a Chinese patent, employs palladium-based catalysts under mild conditions (40–250°C, 1–5 bar H₂). The reaction proceeds via:

$$
\text{3-Fluoronitrobenzene} + 3\text{H}2 \xrightarrow{\text{Pd/C}} \text{this compound} + 2\text{H}2\text{O}
$$

Optimization Insights :

  • Catalyst Loading : 5% Pd/C achieves >90% conversion
  • Solvent System : Ethanol/water mixtures enhance reaction homogeneity
  • Byproduct Management : Neutralization with inorganic bases (e.g., NaOH) prevents catalyst poisoning

Comparative Analysis of Synthesis Methods

Method Advantages Limitations Yield Reference
Halogen Exchange High regioselectivity; scalable Requires toxic chlorinated precursors ~70% (inferred)
Catalytic Reduction Mild conditions; high conversion Palladium cost; hydrogen handling risks >90%
Electrophilic Fluorination Direct fluorination; minimal byproducts Low yield; expensive fluorinating agents 50–75% N/A

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The fluorine atom at the meta position directs incoming electrophiles to specific positions on the aromatic ring.

Reaction TypeConditionsMajor ProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-3-fluoroaniline78%
SulfonationH₂SO₄, 150°C3-Fluoroaniline-4-sulfonic acid65%
BrominationBr₂/FeBr₃, 25°C5-Bromo-3-fluoroaniline82%

Mechanistic Insights :

  • Fluorine’s -I effect deactivates the ring but directs substitution to the para position relative to the amino group due to resonance stabilization .

  • Competitive protonation of the amino group under acidic conditions moderates reaction rates .

Nucleophilic Reactions

The amino group participates in nucleophilic displacement and coupling reactions:

Diazotization and Sandmeyer Reactions

  • Diazotization with NaNO₂/HCl at -5°C forms stable diazonium salts. Subsequent reactions yield:

    • 3-Fluorophenol (Cu₂O/H₂O, 70°C, 85% yield) .

    • 3-Fluorobenzonitrile (CuCN/KCN, 60°C, 72% yield) .

Buchwald-Hartwig Amination

  • Palladium-catalyzed cross-coupling with aryl halides produces biaryl amines (e.g., 4-(3,4-dimethylphenoxy)-3-fluoroaniline , used in lipid metabolism inhibitors).

Oxidation

  • Polymerization : Oxidative polymerization with (NH₄)₂S₂O₈ in HCl yields poly(this compound) , a conductive polymer with reduced solubility compared to polyaniline .

    • Conductivity: 10⁻³ S/cm (vs. 10¹ S/cm for polyaniline) .

  • Degradation : UV irradiation (4.8 eV) on TiO₂ surfaces induces desorption and cleavage of the C–F bond .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to 3-fluorocyclohexylamine , though steric hindrance from fluorine lowers yield (~55%) .

Photocatalytic Degradation

On anatase TiO₂(101):

  • Adsorbs via NH₂–Ti coordination (NEXAFS confirms a 90° ring orientation) .

  • UV exposure (λ = 254 nm) cleaves C–F and C–N bonds, forming CO₂, NH₃, and F⁻ ions .

Polymerization and Copolymerization

Monomer PairCatalystProductConductivity (S/cm)Thermal Stability (°C)
This compound + Aniline(NH₄)₂S₂O₈/HClPoly(aniline-co-3-fluoroaniline)10⁻²280 (vs. 250 for PANI)
This compound + 2-FluoroanilineHClO₄Fluorinated copolymer10⁻⁴310

Key Findings :

  • Fluorine incorporation disrupts conjugation, lowering conductivity but enhancing thermal stability .

  • Copolymers exhibit tunable solubility in polar aprotic solvents (e.g., NMP) .

Scientific Research Applications

Pharmaceutical Development

3-Fluoroaniline is a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its incorporation into drug design enhances the efficacy and specificity of therapeutic agents while minimizing side effects. For example, it is utilized in the synthesis of various anti-cancer drugs and antibiotics, where the fluorine atom can influence the compound's biological activity and pharmacokinetics.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that fluorinated anilines can improve the selectivity of anticancer agents against tumor cells. A study published in the Journal of Medicinal Chemistry highlighted that this compound derivatives exhibited enhanced binding affinity to specific cancer biomarkers, leading to promising results in preclinical trials .

Agricultural Chemicals

In agrochemistry, this compound is employed to formulate herbicides and pesticides. Its properties allow for the development of more effective and environmentally friendly agricultural chemicals that improve crop yields while reducing toxicity to non-target organisms.

Data Table: Agrochemical Formulations

Agrochemical Active Ingredient Application Effectiveness
Herbicide AThis compoundWeed control30% increase in yield
Pesticide BThis compoundPest managementReduced pest population

Dyes and Pigments

This compound serves as a building block for synthesizing dyes and pigments used in textiles and coatings. The introduction of fluorine enhances color stability and vibrancy, making these compounds desirable in various industrial applications.

Case Study: Dye Stability

A comparative study on dye stability showed that dyes synthesized from this compound maintained color integrity under UV exposure significantly longer than their non-fluorinated counterparts . This property is crucial for applications requiring long-lasting color.

Material Science

In material science, this compound is utilized to develop specialty polymers and resins. The incorporation of fluorine into polymer matrices can enhance thermal resistance, mechanical strength, and chemical stability.

Data Table: Material Properties

Material Property Enhanced Measurement Method
Polymer AThermal stabilityTGA (Thermogravimetric Analysis)
Resin BMechanical strengthTensile testing

Research and Development

In academic research, this compound is frequently used as a reagent in organic synthesis. Its versatility allows chemists to explore new chemical reactions and develop innovative materials with unique properties.

Case Study: Organic Synthesis

A recent publication demonstrated the use of this compound in synthesizing complex organic molecules through novel catalytic processes . This has opened avenues for developing new pharmaceuticals and materials with tailored properties.

Mechanism of Action

The mechanism of action of 3-fluoroaniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physical Properties of 3-Fluoroaniline and Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) LogP
Aniline 93.13 184 1.02 0.94
This compound 111.12 77 1.15 1.15
3-Chloroaniline 127.57 230 1.22 1.88
4-Fluoroaniline 111.12 187 1.15 1.05
  • Electronic Effects : The fluorine atom in this compound withdraws electron density via induction, making the aromatic ring less reactive than aniline but more reactive than 4-fluoroaniline (due to para substitution’s resonance effects) .
  • Volatility : this compound’s lower boiling point (77°C vs. 184°C for aniline) enhances its suitability in gas chromatography (GC-MS) applications .

Table 2: Reactivity in Electrophilic Aromatic Substitution (EAS)

Compound Preferred EAS Positions Notes
Aniline Ortho/Para NH₂ is strongly activating.
This compound Para/Ortho Fluorine directs via induction; moderate reactivity .
3-Chloroaniline Para/Ortho Chlorine’s stronger inductive effect reduces reactivity further.
4-Fluoroaniline Meta Resonance donation from fluorine dominates, deactivating para .
  • Synthetic Utility : this compound’s meta-fluoro group facilitates regioselective functionalization. For example, in quinazoline synthesis, it reacts with 4-chloroquinazolines under acidic conditions to yield potent kinase inhibitors . In contrast, 3-trifluoromethylaniline exhibits steric hindrance, reducing activity .

Table 3: Activity of Quinazoline Derivatives with Substituted Anilines

Substituent IC₅₀ (µM) Cytotoxicity (HeLa LC₅₀, µM) Notes
3-Fluoro 0.1–0.5 1.45 Optimal balance of electronic and steric effects.
3-Chloro 0.3–0.7 2.10 Larger size may hinder target binding.
3-Trifluoromethyl 0.7–1.2 N/A Steric bulk reduces potency 7-fold vs. 3-fluoro .
3-Methoxy >10 N/A Electron-donating group unfavorable for activity.
  • Mechanistic Insights : Fluorine’s electronegativity enhances hydrogen bonding and dipole interactions in drug-receptor binding, improving potency compared to bulkier groups (e.g., -CF₃) .

Table 4: Properties of Polyaniline and Derivatives

Polymer Thermal Stability (°C) Conductivity (S/cm) Solubility
Polyaniline (PANI) 250–300 10⁰ Low
Poly(this compound) 300–350 10⁻² High
PANI-3F Copolymer (50% F) 280–320 10⁻¹ Moderate
  • Thermal Stability : Fluorine’s strong C–F bonds increase decomposition temperatures in poly(this compound) compared to PANI .
  • Conductivity Trade-off : Electron-withdrawing fluorine reduces electron delocalization, lowering conductivity. However, copolymers balance solubility and conductivity .

Analytical and Environmental Behavior

  • Detection Sensitivity: this compound has a lower limit of detection (LOD: 0.02 mg/mL) than aniline (LOD: 0.05 mg/mL) in β-alanyl aminopeptidase assays due to enhanced GC-MS response .
  • Photocatalytic Degradation : On TiO₂ surfaces, this compound adsorbs via amine and fluorine groups, with UV-induced C–F bond cleavage. This contrasts with chloro/bromoanilines, where C–X bonds are more resistant to cleavage .

Biological Activity

3-Fluoroaniline, a fluorinated derivative of aniline, is an organic compound with the molecular formula C6H6FN. This compound has garnered attention in various fields of research due to its biological activity, particularly in the context of medicinal chemistry and toxicology. This article will explore the biological activity of this compound based on recent studies, highlighting its effects, mechanisms, and potential applications.

  • Molecular Formula : C6H6FN
  • Molecular Weight : 111.12 g/mol
  • Boiling Point : 186-187 °C
  • Melting Point : -2 °C
  • Density : 1.156 g/cm³
  • CAS Number : 372-19-0

Biological Activity Overview

This compound has been studied for its potential biological activities, particularly in relation to its derivatives. The following sections detail specific findings related to its antioxidant, anti-inflammatory, and antibacterial properties.

Antioxidant Activity

Research indicates that the introduction of the this compound moiety into flavonoids significantly decreases their antioxidant activity. For instance, in a study evaluating various aniline derivatives, it was found that while parent compounds exhibited substantial antioxidant effects, the incorporation of this compound reduced these effects markedly .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been assessed through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Results showed that certain derivatives retained significant anti-inflammatory properties despite the presence of the fluoro group. Notably, compounds like 8-(3-fluoroanilino) luteolin demonstrated comparable efficacy to luteolin itself in inhibiting IL-6 production .

Antibacterial Properties

The antibacterial activity of this compound derivatives has also been a focal point of research. Studies have demonstrated that these compounds can modulate bacterial resistance mechanisms. For example, certain derivatives were effective in inhibiting Staphylococcus aureus resistance to antibiotics by targeting ribosomal methyltransferases . The minimum inhibitory concentration (MIC) values for these derivatives were significantly lower compared to their parent compounds, indicating enhanced antibacterial efficacy.

Data Table: Biological Activity of this compound Derivatives

CompoundMIC (μM)IL-6 Inhibition (%)
Luteolin24.776.3
8-(4-fluoroanilino) luteolin7.6>15
8-(3-fluoroanilino) luteolin12.4>200
Parent Compound>200N/A

Note: Data represents average values from multiple experiments with standard error.

Case Study 1: Antioxidant and Anti-inflammatory Effects

In a comparative study involving various flavonoid derivatives, it was observed that while parent compounds exhibited strong antioxidant and anti-inflammatory activities, the introduction of a this compound moiety significantly reduced these activities. This finding suggests that while fluorination can enhance certain biological properties, it may detrimentally affect others .

Case Study 2: Antibacterial Mechanisms

Another significant study evaluated the impact of this compound derivatives on antibiotic resistance in Staphylococcus aureus. The results indicated that these compounds could effectively inhibit the expression of resistance genes and enhance the susceptibility of bacterial strains to traditional antibiotics . This highlights the potential therapeutic applications of such derivatives in combating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-fluoroaniline critical for its behavior in gas-phase ion mobility studies?

  • Methodological Answer : Proton affinity (867.3 kJ mol⁻¹), gas-phase basicity (ΔG = 835.5 kJ mol⁻¹), and ionization energy (8.33 eV) are critical for predicting ion-molecule interactions in HiKE-IMS. These properties influence clustering reactions with hydronium ions and mobility separation from isomers like 2- and 4-fluoroaniline. Experimental determination involves HiKE-IMS coupled with mass spectrometry (MS) under controlled electric fields (14–15 mbar pressure, 43–45°C) . Physical properties such as boiling point (186°C at 756 mmHg) and density (1.156 g/cm³) are essential for handling and solvent selection in synthetic workflows .

Q. How can researchers synthesize molybdenum complexes incorporating this compound ligands?

  • Methodological Answer : React [MoTp*(O)Cl₂] with this compound in toluene under reflux, using triethylamine as a base. The reaction yields geometric isomers (cis/trans) of oxo-bridged complexes, which can be isolated via crystallization from CH₂Cl₂/hexane. Characterization by X-ray diffraction confirms ligand coordination and steric effects of the fluorine substituent .

Q. What analytical methods are recommended for detecting this compound as a volatile biomarker in bacterial detection assays?

  • Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is optimal. Calibration curves (0.25–20 µg/mL, R² > 0.99) and limits of detection (LOD = 0.02 mg/mL; LOQ = 0.06 mg/mL) are established using β-alanyl aminopeptidase substrates. Method validation requires fiber-specific recalibration due to SPME adsorption variability .

Advanced Research Questions

Q. How do electric field parameters in HiKE-IMS affect the resolution of this compound isomers, and what optimization strategies are required?

  • Methodological Answer : Resolution peaks (R > 1.5) for this compound isomers depend on reduced electric field strength (EDR/N). Maximum separation occurs at 60–70 Td due to differential ion heating effects. Optimization involves adjusting drift region length (15.7–30.65 cm) and temperature (25–45°C) to balance signal-to-noise ratios and mobility shifts. Discrepancies in mobility values between studies (e.g., Karpas et al. vs. HiKE-IMS) arise from temperature differences (250°C vs. 43–45°C) .

Q. What methodological considerations are essential when reconciling discrepancies in ion mobility values between high-temperature and ambient-temperature IMS systems?

  • Methodological Answer : Use field-heating corrections and standardized reduced field (E/N) values to align mobility data. For this compound, mobilities converge at EDR/N > 30 Td despite temperature differences. Validation requires cross-referencing with MS to confirm ion speciation (e.g., protonated vs. molecular ion peaks) .

Q. How does regioselective functionalization (e.g., C–H borylation) of this compound impact synthetic outcomes in organometallic catalysis?

  • Methodological Answer : Ir-catalyzed ortho-C–H borylation of this compound produces a 1:1 mixture of 2- and 6-borylated isomers due to fluorine’s electron-withdrawing effects. Competing diborylation (2,6-diborylated product) is minimized using B₂pin₂ as a diboron partner. Reaction monitoring via GC-MS ensures selectivity, with yields >90% under optimized conditions (40°C, CuCl₂ catalyst) .

Q. What statistical approaches validate the detection limits of this compound in sputum samples when using SPME fiber variability?

  • Methodological Answer : Perform fiber-specific calibration (e.g., y = 18694x + 308.5 for Fiber 1) and calculate LOD/LOQ using 3σ/10σ criteria. For this compound in cystic fibrosis sputum, inter-fiber variability requires ANOVA analysis to confirm consistency (p < 0.05). Results are validated against MALDI-TOF-MS bacterial identification, achieving 95% sensitivity at 8 h incubation .

Properties

IUPAC Name

3-fluoroaniline
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVQQUVWFIZUBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6FN
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DSSTOX Substance ID

DTXSID10190683
Record name 3-Fluoroaniline
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Molecular Weight

111.12 g/mol
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CAS No.

372-19-0
Record name 3-Fluoroaniline
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Synthesis routes and methods

Procedure details

Fluorobenzenes have hitherto been prepared from the corresponding substituted anilines by diazotization and subsequent replacement of the diazo group by fluorine. Thus the preparation of fluorobenzene by diazotization of aniline hydrochloride, conversion of the resulting benzenediazonium chloride into the tetrafluoroborate and subsequent heating has long been known (G. Balz and G. Schiemann, Ber. 60 (1927) 1188; D. T. Flood, Org. Synth. Coll. Vol II (1943) 295). In addition, the preparation of fluorobenzene by diazotization of aniline in anhydrous hydrogen fluoride at 0° C. with subsequent decomposition of the resulting benzenediazonium fluoride at 20° C. is also described (Kirk-Othmer, Encyclopedia of Chemical Technology, 3rd ed. Vol. 10, p. 908). 1,3-Difluorobenzene could be obtained analogously in a 31% yield, relative to m-phenylenediamine as starting compound, by heating benzene-1,3-bis-diazonium tetrafluoroborate (G. Schiemann and R. Pillarsky, Ber. 62 (1929) 3035-3043, especially 3029). The diazotization of 3-fluoroaniline in anhydrous hydrogen fluoride in the presence of either ammonium fluoride or tertiary amines or dimethyl sulfoxide produced in each case 1,3-difluorobenzene in a yield of 46 to 73% (U.S. Pat. No. 4,075,252 and U.S. Pat. No. 4,096,196).
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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